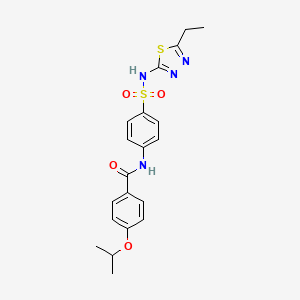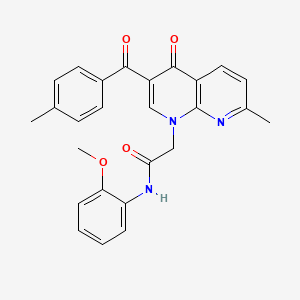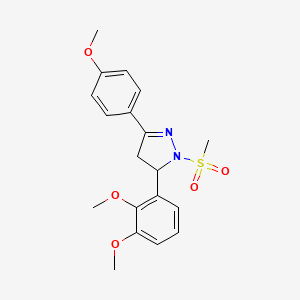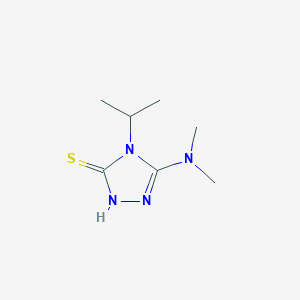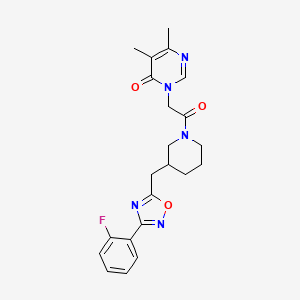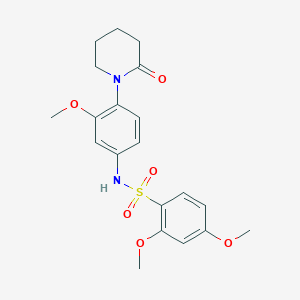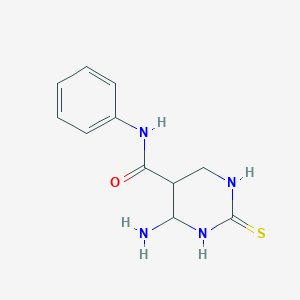
4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide, also known as SPD-754, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to possess several unique properties that make it a valuable tool in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide involves the inhibition of several key enzymes and proteins that are involved in cell growth and proliferation. Specifically, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and replication. By inhibiting this enzyme, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide can effectively halt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has been found to have several biochemical and physiological effects on cells. Studies have shown that 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide can induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and ultimately lead to cell death. Additionally, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has been found to modulate the expression of several genes that are involved in cell growth and proliferation, further contributing to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide is its relatively high cost and limited availability, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research involving 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide. One area of research is in the development of new cancer therapies that utilize 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide as a key component. Additionally, researchers are investigating the potential of 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, there is ongoing research aimed at improving the synthesis of 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide and developing more efficient methods for its production.
In conclusion, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide is a valuable tool in scientific research, particularly in the field of cancer treatment. Its potent anti-cancer properties and unique mechanism of action make it a promising candidate for the development of new cancer therapies. While there are limitations to its use in lab experiments, ongoing research is aimed at improving its availability and developing more efficient methods for its production.
Métodos De Síntesis
The synthesis of 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide involves a multistep process that starts with the reaction of 4-chloro-2-nitroaniline with thiourea to form 4-amino-2-nitrophenylthiourea. This intermediate is then reduced with sodium dithionite to yield 4-amino-2-nitroaniline, which is subsequently reacted with ethyl acetoacetate and ammonium acetate to form the final product, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide.
Aplicaciones Científicas De Investigación
4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. Additionally, 4-amino-N-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for use in chemotherapy.
Propiedades
IUPAC Name |
4-amino-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-9-8(6-13-11(17)15-9)10(16)14-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEWLZCAWTUMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC(=S)N1)N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

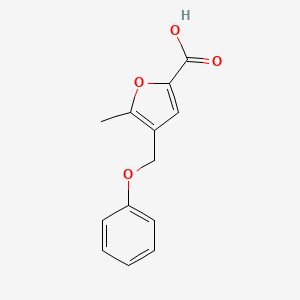
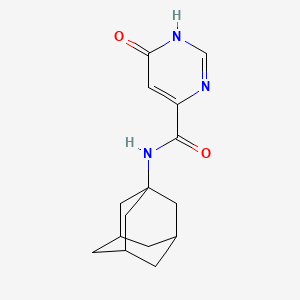
![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)
![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)
